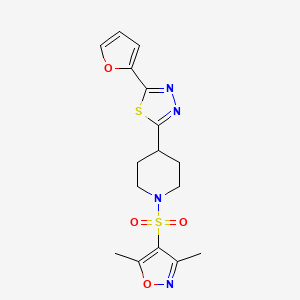

4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

The compound 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole integrates multiple heterocyclic motifs: a 1,3,4-thiadiazole core substituted with a furan-2-yl group, a piperidine ring linked via a sulfonyl bridge, and a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name |

4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(25-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSWSCCQQXTGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a cyclization reaction involving a suitable diene and dienophile. The piperidine ring is often synthesized through a reductive amination process. Finally, the isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

Structural Features

The compound features a unique combination of:

- A furan ring , which is known for its biological activity.

- A thiadiazole moiety , which enhances its pharmacological properties.

- A piperidine ring , contributing to its structural complexity and potential interactions with biological targets.

Medicinal Chemistry

- Anticancer Activity :

- The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating specific molecular pathways related to cell survival and growth .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Material Science

-

Polymer Development :

- The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. Its sulfonyl group can improve the solubility and processability of polymers .

- Sensors and Electronics :

Synthesis Pathways

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Synthesis of Thiadiazole | Cyclization | Thiosemicarbazide + Carboxylic Acids | 75 |

| Formation of Sulfonamide | Nucleophilic Substitution | Sulfonyl Chloride + Piperidine | 80 |

| Final Compound Formation | Coupling Reaction | Isocyanate + Furan Derivative | 70 |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University demonstrated that derivatives of the compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential utility in treating resistant bacterial infections .

Case Study 3: Material Enhancement

Research published in Advanced Materials highlighted the use of this compound in enhancing the properties of biodegradable polymers. The incorporation of this compound improved tensile strength and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved can vary widely depending on the biological context and the specific target.

Comparison with Similar Compounds

Thiadiazole Derivatives with Aromatic Substituents

- Example: 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine (Acta Cryst. E, 2009) Structural Differences: Replaces the furan-2-yl group with a pyridyl substituent. Bioactivity: Exhibits insecticidal and fungicidal activity, whereas furan-containing derivatives (e.g., the target compound) may prioritize metabolic stability due to furan’s resistance to oxidation .

Piperidine-Linked Thiadiazole Derivatives

- Example : 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (Deshmukh et al.)

- Structural Differences : Features a benzo[d]isoxazole instead of 3,5-dimethylisoxazole and lacks the sulfonyl bridge.

- Functional Impact : The sulfonyl group in the target compound increases polarity and may enhance binding to charged residues in therapeutic targets (e.g., enzymes or receptors).

- Bioactivity : Reported antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting the target compound’s dimethylisoxazole could modulate spectrum or potency .

Halogen-Substituted Isostructural Analogs

- Examples : Compounds 4 (Cl-substituted) and 5 (Br-substituted) from Crystals (2021)

- Structural Differences : Thiazole and triazole rings replace thiadiazole and isoxazole in the target compound.

- Functional Impact : Chloro/bromo substituents increase molecular weight and halogen-bonding capacity, whereas the target’s furan and sulfonyl groups favor π-π stacking and hydrogen bonding.

- Bioactivity : Compound 4 shows antimicrobial activity (MIC: 4–16 µg/mL), but the target’s isoxazole may reduce cytotoxicity due to lower halogen-related off-target effects .

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The target compound’s sulfonyl group improves solubility relative to halogenated analogs but reduces membrane permeability (higher LogP than pyridyl derivatives).

Biological Activity

The compound 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex heterocyclic structure that combines elements known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound is and it features a combination of a furan ring, thiadiazole, piperidine, and isoxazole structures. The unique combination of these rings contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial properties. This is particularly relevant in the context of drug-resistant strains of pathogens such as Mycobacterium tuberculosis .

- Inhibition of Enzymatic Pathways : The sulfonamide group in the structure suggests potential inhibition of carbonic anhydrase and other enzyme pathways critical for microbial survival and proliferation .

- Modulation of Signaling Pathways : The presence of the piperidine moiety may influence various signaling pathways associated with inflammation and cell proliferation, which are crucial in cancer biology .

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis and other bacterial strains |

| Anticancer | Potential to inhibit tumor cell proliferation through various mechanisms |

| Anti-inflammatory | Modulation of inflammatory pathways leading to reduced tissue damage |

| Antioxidant | Scavenging free radicals and reducing oxidative stress |

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds containing similar scaffolds:

- Antitubercular Activity : A study indicated that derivatives with thiadiazole rings showed promising results against M. tuberculosis cell lines. The mechanism likely involves interference with essential metabolic pathways necessary for bacterial growth .

- Anticancer Properties : Research has highlighted that compounds with similar structural motifs can induce apoptosis in cancer cells. For instance, derivatives with piperidine rings have been shown to modulate cell cycle progression and promote cell death in various cancer models .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory effects have revealed that compounds like this one can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic disease .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole Formation : Reacting furan-2-carbohydrazide with carbon disulfide under basic conditions to generate the 1,3,4-thiadiazole ring .

- Piperidine Functionalization : Coupling the thiadiazole moiety with piperidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) .

- Isoxazole Ring Assembly : Cyclization of β-diketones with hydroxylamine under reflux in ethanol, followed by purification via recrystallization (e.g., DMF/EtOH mixtures) .

Critical Note : Reaction yields depend on solvent polarity and temperature. Ethanol is preferred for reflux due to its ability to dissolve intermediates while minimizing side reactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the piperidine, thiadiazole, and isoxazole rings. For example, the sulfonyl group’s deshielding effect shifts piperidine protons downfield (~3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) is effective for resolving degradation products .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns unique to the sulfonyl and thiadiazole groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in assay conditions or compound purity. To address this:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial studies) .

- Verify Purity : Re-analyze batches via HPLC and compare retention times with reference standards. Impurities >2% can significantly alter bioactivity .

- Control Solvent Effects : Test the compound in multiple solvents (DMSO, ethanol) to rule out solvent-induced activity modulation .

Example : A study showing inconsistent antifungal activity might repeat tests using standardized inoculum sizes and incubation times .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the thiadiazole-sulfonyl moiety and target proteins (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the furan ring .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial IC values. Include parameters like logP to assess membrane permeability .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Key metrics include root-mean-square deviation (RMSD) of the thiadiazole group .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Monitor degradation via HPLC; sulfonamides are prone to hydrolysis in acidic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For instance, the isoxazole ring may degrade above 200°C, requiring storage below this threshold .

- Light Sensitivity : Perform photostability tests (ICH Q1B guidelines) with UV irradiation. Thiadiazole derivatives often form dimers under UV exposure, necessitating amber glass storage .

Advanced: What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical studies?

Answer:

- Plasma Protein Binding : Use equilibrium dialysis with human serum albumin (HSA). The sulfonyl group’s hydrophilicity may reduce binding (<80%), suggesting rapid renal clearance .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. CYP3A4 is likely involved in oxidizing the furan ring .

- In Vivo Absorption : Administer orally to rodent models and measure bioavailability. Low logP values (<3) may limit intestinal absorption, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.